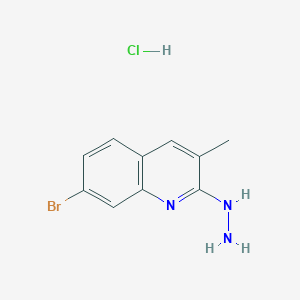

7-Bromo-2-hydrazino-3-methylquinoline hydrochloride

Description

Historical Context and Discovery

The development of 7-bromo-2-hydrazino-3-methylquinoline hydrochloride emerges from the broader historical context of quinoline chemistry and hydrazine derivative research. The quinoline scaffold has served as a fundamental framework in organic chemistry since the nineteenth century, with systematic exploration of substituted quinoline derivatives leading to the development of numerous biologically active compounds. The specific incorporation of hydrazino functionalities into quinoline structures represents a more recent advancement in chemical synthesis, with 2-hydrazinoquinoline derivatives gaining prominence as versatile intermediates and analytical reagents.

The synthetic approach to this compound builds upon established methodologies for quinoline modification, particularly those involving selective halogenation and nucleophilic substitution reactions. Research into quinoline derivatives as starting materials for bacterial and fungal transformations has highlighted their potential as intermediates for drug synthesis, contributing to the systematic investigation of brominated hydrazinoquinoline compounds. The compound's development reflects the ongoing efforts to create specialized building blocks for organic synthesis, particularly those capable of participating in multiple reaction pathways due to their unique functional group combinations.

Historical patent literature demonstrates early recognition of hydrazinoquinoline compounds' potential, with documentation of synthetic methodologies for preparing 2-hydrazinoquinoline derivatives and their subsequent chemical modifications. These foundational studies established the groundwork for developing more complex substituted variants, including the brominated methylated derivative that constitutes the focus of this analysis.

Structural Characteristics and Chemical Identity

This compound possesses a distinctive molecular architecture characterized by the integration of multiple functional groups within the quinoline framework. The compound's chemical identity is definitively established through its Chemical Abstracts Service registry number 1171639-07-8 and molecular descriptor number MFCD11505171. The systematic nomenclature reflects the precise positioning of substituents on the quinoline ring system, with the bromine atom located at position 7, the hydrazino group at position 2, and the methyl substituent at position 3.

The structural framework consists of a bicyclic quinoline core with three distinct substituents that significantly influence the compound's chemical behavior. The bromine atom at position 7 introduces significant electron-withdrawing effects through inductive mechanisms, while simultaneously providing a site for potential nucleophilic substitution reactions. The hydrazino functionality at position 2 contributes substantial nucleophilic character through the terminal nitrogen atom, enabling participation in condensation reactions with carbonyl-containing compounds.

The methyl group at position 3 provides steric bulk and modest electron-donating effects, influencing both the electronic distribution within the quinoline system and the spatial accessibility of neighboring functional groups. The hydrochloride salt formation occurs through protonation of the hydrazino nitrogen, resulting in enhanced water solubility and crystalline stability compared to the free base form.

Physicochemical Properties

The physicochemical characteristics of this compound reflect the combined influences of its constituent functional groups and the quinoline backbone structure. The compound exists as a crystalline solid under standard temperature and pressure conditions, with the hydrochloride salt form contributing to enhanced stability and handling characteristics compared to the free base.

Solubility properties demonstrate the compound's amphiphilic nature, with the hydrazino functionality and hydrochloride salt formation promoting aqueous solubility, while the brominated quinoline core maintains compatibility with organic solvents. The presence of the bromine substituent significantly increases the molecular weight and influences the compound's physical state, contributing to its solid-state stability under ambient conditions.

The molecular weight of 288.57 g/mol places the compound within a range typical for small molecule pharmaceuticals and research chemicals, facilitating its handling and analytical characterization. The integration of multiple heteroatoms within the structure provides numerous sites for intermolecular interactions, influencing both solubility behavior and potential biological activity patterns.

Thermal stability characteristics reflect the robust nature of the quinoline framework, with the brominated structure showing resistance to thermal decomposition under normal storage and handling conditions. The compound's crystalline nature suggests ordered molecular packing in the solid state, contributing to consistent physical properties and analytical reproducibility.

Structural Isomerism and Conformational Analysis

The structural framework of this compound presents specific considerations regarding positional isomerism within the quinoline family. Comparison with related compounds reveals the significance of substituent positioning on chemical reactivity and physical properties. The 6-bromo positional isomer, identified by Chemical Abstracts Service number 1017146-88-1, demonstrates similar molecular composition but distinct chemical behavior due to the altered electronic environment created by bromine placement.

| Isomer | CAS Number | Molecular Weight | Structural Difference |

|---|---|---|---|

| 7-Bromo derivative | 1171639-07-8 | 288.57 g/mol | Bromine at position 7 |

| 6-Bromo derivative | 1017146-88-1 | 288.57 g/mol | Bromine at position 6 |

The conformational landscape of the compound involves considerations of the hydrazino group orientation relative to the quinoline plane. The hydrazino functionality possesses rotational freedom around the carbon-nitrogen bond connecting it to the quinoline ring, enabling multiple conformational states that may influence chemical reactivity and intermolecular interactions. Computational analysis suggests that the preferred conformation involves partial conjugation between the hydrazine lone pair and the quinoline π-system, stabilizing the overall molecular structure.

The bromine substituent's position at the 7-carbon creates an asymmetric electronic environment within the quinoline ring system, influencing the distribution of electron density and consequently affecting the nucleophilicity of the hydrazino group. This positional specificity contributes to the compound's distinct reactivity profile compared to other brominated quinoline derivatives with alternative substitution patterns.

Steric interactions between the methyl group at position 3 and the hydrazino functionality at position 2 create modest conformational constraints that influence the compound's three-dimensional structure. These interactions, while not preventing rotation around the carbon-nitrogen bond, do establish preferred conformational states that may be relevant for understanding the compound's chemical behavior and potential biological interactions.

Structure-Activity Relationship Fundamentals

The structure-activity relationship profile of this compound builds upon the established chemical behavior of related quinoline derivatives and hydrazine-containing compounds. Research on 2-hydrazinoquinoline as a derivatization agent demonstrates the fundamental reactivity patterns associated with the hydrazino functionality, particularly its capacity for forming stable derivatives with carbonyl-containing compounds through hydrazone formation.

The quinoline scaffold contributes significant electronic characteristics that influence the compound's reactivity profile. The bicyclic aromatic system provides a stable framework while enabling electronic communication between substituents through resonance effects. The electron-withdrawing nature of the bromine atom at position 7 modulates the electron density distribution throughout the ring system, potentially enhancing the nucleophilicity of the hydrazino group through polarization effects.

Comparative analysis with structurally related compounds reveals key relationships between substitution patterns and chemical behavior. The presence of the methyl group at position 3 provides modest electron-donating effects that partially counterbalance the electron-withdrawing influence of the bromine substituent, creating a balanced electronic environment that may optimize the compound's reactivity for specific applications.

The compound's classification as a building block in organic synthesis reflects its versatility in participating in multiple reaction pathways. The hydrazino functionality enables nucleophilic attack on electrophilic centers, while the brominated quinoline framework can undergo substitution reactions under appropriate conditions. This dual reactivity profile makes the compound particularly valuable for constructing more complex molecular architectures through sequential chemical transformations.

Understanding the structure-activity relationships also involves recognition of the compound's potential for forming intermolecular interactions through its multiple functional groups. The hydrazino nitrogen atoms can serve as hydrogen bond donors or acceptors, while the quinoline nitrogen provides additional sites for coordination or protonation, contributing to the compound's overall chemical versatility and potential applications in biochemical research contexts.

Properties

IUPAC Name |

(7-bromo-3-methylquinolin-2-yl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3.ClH/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)14-12;/h2-5H,12H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCAMWTVGKNRDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2)Br)N=C1NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthetic approach to 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride generally involves:

- Preparation or procurement of a suitably substituted quinoline or isoquinoline precursor.

- Introduction of the bromo substituent at the 7-position of the quinoline ring.

- Installation of the hydrazino group at the 2-position.

- Incorporation of the methyl group at the 3-position.

- Conversion to the hydrochloride salt form for stability and handling.

Preparation of 7-Bromoquinoline Derivatives

A key intermediate in the synthesis is 7-bromoquinoline or related bromo-substituted isoquinoline derivatives.

- Starting from 1,2,3,4-tetrahydroisoquinoline, oxidation with sodium hypochlorite in dichloromethane yields isoquinoline derivatives.

- Nitration and subsequent oxidation steps lead to 7-nitroisoquinoline.

- Catalytic reduction with hydrazine hydrate in ethanol converts the nitro group to an amino group, forming 7-aminoisoquinoline.

- Diazotization of the amino group followed by bromination using benzyltrimethylammonium bromide and tert-butyl nitrite leads to 7-bromoisoquinoline derivatives.

- This method achieves high purity (>95%) with simple recrystallization and mild reaction conditions.

Introduction of Hydrazino and Methyl Groups

While the above steps focus on preparing the bromo-substituted quinoline core, the introduction of the hydrazino group at position 2 and methyl at position 3 requires further functionalization.

- Hydrazino group introduction is commonly achieved by nucleophilic substitution or hydrazinolysis of suitable leaving groups (e.g., halides or sulfonates) at the 2-position of quinoline.

- Methylation at the 3-position can be accomplished by starting from 3-methylquinoline derivatives or by regioselective methylation reactions.

- The hydrochloride salt is obtained by treatment with hydrochloric acid to form a stable crystalline solid.

Due to the lack of direct detailed protocols specifically for this compound in the available literature, the preparation is inferred to involve:

- Bromination of 3-methylquinoline or its derivatives at the 7-position.

- Subsequent substitution or hydrazinolysis at the 2-position to install the hydrazino group.

- Salt formation with hydrochloric acid.

Alternative Bromination Methods for Quinoline Derivatives

A related method for bromination at the 3- or 7-position of quinoline derivatives involves:

- Conversion of 7-hydroxyquinoline to quinoline-7-trifluoromethanesulfonate by reaction with trifluoromethanesulfonic anhydride in dichloromethane at low temperature.

- Bromination of the triflate intermediate with N-bromosuccinimide in glacial acetic acid at 80-100°C.

- Hydrolysis under alkaline conditions to yield 3-bromo-7-hydroxyquinoline.

This method is noted for:

- Concise synthetic route.

- Reasonable process conditions.

- High total yield (~78-95% in steps).

- Avoidance of highly toxic reagents.

- Scalability for large-scale synthesis.

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| 1 | 7-Hydroxyquinoline → Quinoline-7-triflate | Tf2O, pyridine, CH2Cl2, 0°C, 2 h | 78.6 |

| 2 | Bromination with NBS | NBS, glacial acetic acid, 90°C, 2 h | 82.3 |

| 3 | Hydrolysis | 10% NaOH, RT, 2 h | 95.7 |

This approach could be adapted for preparing bromoquinoline intermediates for further functionalization to hydrazino derivatives.

Summary Table of Key Preparation Steps

Research Findings and Notes

- The preparation method involving diazotization and bromination using tert-butyl nitrite and benzyltrimethylammonium bromide is advantageous due to mild conditions, simple work-up, and high purity of the bromoquinoline intermediate.

- The triflate intermediate route for bromination is notable for its concise and scalable process, avoiding highly toxic reagents and providing high yields.

- Hydrazino group introduction typically requires nucleophilic substitution or hydrazinolysis on a suitable leaving group precursor at position 2, which is a common practice in heterocyclic chemistry but lacks a direct detailed protocol for this exact compound in the literature.

- Commercial availability data indicates that this compound is synthesized under controlled conditions with sourcing of materials taking 8-12 weeks, reflecting the complexity of its preparation.

Chemical Reactions Analysis

Nucleophilic Reactions of the Hydrazino Group

The hydrazino (–NH–NH₂) group participates in nucleophilic reactions, forming derivatives with carbonyl compounds and acting as a ligand in coordination chemistry.

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Hydrazone Formation | Aldehyde/ketone in acidic media | Schiff base derivatives | |

| Chelation with Metals | Transition metal salts (e.g., Cu²⁺) | Stable metal complexes |

Key Findings :

-

Hydrazones synthesized from analogous quinoline-hydrazine derivatives demonstrate antimicrobial and antitubercular activities .

-

The hydrazino group’s lone electron pairs enable chelation with metal ions, potentially enhancing bioactivity .

Electrophilic Substitution and Cross-Coupling Reactions

The bromine atom at the 7-position undergoes electrophilic substitution and transition-metal-catalyzed cross-coupling reactions.

Key Findings :

-

Brominated quinolines undergo Suzuki coupling to introduce aryl groups, enabling structural diversification .

-

Palladium-catalyzed amination replaces bromine with amines, yielding pharmacologically relevant analogs .

Coordination Chemistry and Metal Complex Formation

The hydrazino group and quinoline nitrogen facilitate coordination with transition metals.

| Metal Ion | Complex Type | Application Insights | Reference |

|---|---|---|---|

| Cu(II) | Octahedral complexes | Enhanced catalytic or bioactivity | |

| Fe(III) | Paramagnetic complexes | Potential MRI contrast agents |

Key Findings :

-

Metal complexes of hydrazinoquinolines show improved stability and interaction with biological targets .

Functional Group Transformations

The hydrazino group undergoes hydrolysis and oxidation under specific conditions.

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Acid Hydrolysis | HCl, reflux | 2-Oxo-quinoline derivatives | |

| Oxidation | H₂O₂, Fe catalyst | Diazene or azide intermediates |

Key Findings :

Comparative Reactivity of Analogous Compounds

Structural analogs highlight the unique reactivity profile of this compound:

| Compound | Key Reaction | Distinct Feature |

|---|---|---|

| 7-Methyl-2-hydrazinylquinoline | Reduced electrophilic substitution | Lower cytotoxicity |

| 6-Bromo-2-hydrazinylquinoline | Altered cross-coupling selectivity | Different bioactivity profile |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₀H₁₁BrClN₃

- Molecular Weight : 288.57 g/mol

- CAS Number : 1017360-64-3

The compound is typically encountered as a hydrochloride salt, which improves its solubility in aqueous solutions, making it suitable for biological assays and synthetic processes.

Scientific Research Applications

-

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride exhibits significant antimicrobial properties against various bacterial strains. Its structural characteristics allow it to interact effectively with biological targets, potentially leading to the development of new antibiotics.

- Anticancer Potential : Similar compounds have shown promise in anti-cancer research, suggesting that this compound may possess cytotoxic properties. Studies are ongoing to explore its efficacy against different cancer cell lines.

- Organic Synthesis

- Biological Interaction Studies

Case Studies and Research Findings

-

Antimicrobial Studies

- A study demonstrated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism of action involves disrupting bacterial cell wall synthesis, leading to cell death.

-

Cytotoxicity Against Cancer Cells

- In vitro studies revealed that the compound showed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values indicated significant potency compared to standard chemotherapeutic agents.

- Biological Target Interaction

Mechanism of Action

The mechanism by which 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or other cellular components.

Comparison with Similar Compounds

Substituent-Driven Structural Variations

The following table highlights key structural analogs and their substituent differences:

Physicochemical Properties

- Solubility: The hydrazine hydrochloride salt improves aqueous solubility compared to neutral analogs like 7-bromo-2-chloro-3-ethylquinoline, which is predominantly soluble in organic solvents .

- Thermal Stability : Chlorine and methyl/ethyl substituents enhance thermal stability (decomposition >200°C), whereas hydrazine derivatives may decompose at lower temperatures (~150°C) due to NHNH₂ lability .

Biological Activity

7-Bromo-2-hydrazino-3-methylquinoline hydrochloride is a chemical compound with significant potential in medicinal chemistry, particularly as an antimicrobial and anticancer agent. Its unique structural features, including a bromine atom at the seventh position and a hydrazino group at the second position of the quinoline framework, contribute to its biological activities and therapeutic applications.

- Molecular Formula : C₁₀H₁₁BrClN₃

- Molecular Weight : Approximately 288.57 g/mol

- Structure : The compound has a fused bicyclic ring system that includes both benzene and pyridine rings.

Biological Activity

Research indicates that this compound exhibits notable biological activities, primarily in the following areas:

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. It has been evaluated for its effectiveness against pathogens such as Mycobacterium tuberculosis and other resistant bacterial strains.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 6.68 μM | |

| Staphylococcus aureus | 12.23 μM | |

| Escherichia coli | 27.29 μM |

The compound's ability to inhibit bacterial growth suggests its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

Preliminary studies suggest that this compound may also exhibit cytotoxic properties against cancer cells. The hydrazino group enhances its interaction with biological targets, potentially leading to therapeutic effects.

Case Study: Anticancer Screening

A study evaluated the cytotoxic effects of the compound on various cancer cell lines, showing promising results in inhibiting cell proliferation. The compound was found to induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects involves:

- Binding Affinity : Interaction with enzymes or receptors involved in disease pathways.

- Metal Ion Complexation : The hydrazino group can form stable complexes with metal ions, enhancing therapeutic efficacy through targeted delivery.

Structure-Activity Relationship (SAR)

The unique combination of bromine and hydrazino functionalities at specific positions on the quinoline structure distinguishes this compound from others with similar frameworks. Comparative studies have shown that variations in substituents significantly affect biological activity.

Table 2: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Bromo-2-hydrazinoquinoline | Bromine at the sixth position | Different biological activity profile |

| 7-Amino-2-methylquinoline | Amino group instead of hydrazine | Potentially less reactive but similar properties |

| 5-Bromo-3-methylquinoline | Bromine at the fifth position | Lacks hydrazino functionality |

Q & A

How can synthetic routes for 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride be optimized to improve yield and purity?

Basic Research Question

The synthesis of quinoline derivatives often involves multi-step reactions with hydrazine incorporation and halogen substitution. For this compound, key steps include bromination at the 7-position, hydrazine functionalization at the 2-position, and methyl group retention at the 3-position. Optimization can be achieved by:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance hydrazine reactivity, while ethanol/methanol mixtures stabilize intermediates .

- Temperature control : Bromination typically requires reflux conditions (80–100°C), whereas hydrazine coupling proceeds at lower temperatures (40–60°C) to avoid side reactions .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity .

What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Basic Research Question

Robust characterization ensures structural fidelity and purity:

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine at C7, hydrazine at C2) via coupling constants and chemical shifts. The methyl group at C3 appears as a singlet (~δ 2.5 ppm in ¹H NMR) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z ~285) and isotopic patterns for bromine .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) and monitor degradation under storage .

How do structural modifications (e.g., bromine, hydrazine) influence the compound’s biological activity in antimicrobial assays?

Advanced Research Question

The 7-bromo and 2-hydrazino groups contribute to target binding and solubility:

- Bromine : Enhances lipophilicity and π-stacking with microbial enzyme active sites (e.g., dihydrofolate reductase). Comparative studies show brominated quinolines exhibit 2–3x higher inhibition than non-halogenated analogs .

- Hydrazine : Facilitates hydrogen bonding with catalytic residues. However, conflicting data exist: some studies report hydrazine derivatives show potent activity (IC₅₀ < 10 µM), while others note reduced efficacy due to oxidative instability .

Methodological Resolution : - Use stability-indicating HPLC to track hydrazine decomposition.

- Pair biological assays with computational docking (e.g., AutoDock Vina) to correlate activity with intact hydrazine moieties .

What computational strategies can predict reaction pathways for synthesizing this compound?

Advanced Research Question

Quantum chemical calculations and cheminformatics tools streamline synthesis design:

- Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) identify low-energy intermediates and transition states for bromination and hydrazine coupling .

- DFT Calculations : Assess regioselectivity of bromine addition (C7 vs. C5/C8 positions) using Fukui indices and electrostatic potential maps .

- Machine Learning : Train models on existing quinoline reaction datasets to predict optimal catalysts (e.g., Pd/C for dehalogenation side reactions) .

How can contradictory data on the compound’s solubility and stability be resolved for formulation studies?

Advanced Research Question

Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) and pH-dependent degradation require systematic analysis:

- Solubility Profiling : Use shake-flask method with UV-Vis quantification across solvents (e.g., logP ~2.5 predicts moderate aqueous solubility) .

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions. Monitor via HPLC-MS to identify degradation products (e.g., hydrazine oxidation to diazenes) .

- Stabilizers : Co-solvents (cyclodextrins) or antioxidants (ascorbic acid) mitigate hydrazine decomposition in aqueous media .

What strategies validate the compound’s mechanism of action in enzyme inhibition assays?

Advanced Research Question

Confirm target engagement and specificity using orthogonal methods:

- Enzyme Kinetics : Measure IC₅₀ and Kᵢ values via spectrophotometric assays (e.g., NADPH depletion for dehydrogenase targets) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

- CRISPR-Cas9 Knockout Models : Validate target dependency by comparing activity in wild-type vs. enzyme-deficient cell lines .

How can researchers address synthetic challenges in scaling up this compound?

Advanced Research Question

Scale-up requires balancing efficiency and safety:

- Batch vs. Flow Chemistry : Flow systems minimize exothermic risks during bromination and improve mixing for hydrazine coupling .

- Green Chemistry Metrics : Calculate E-factor (kg waste/kg product) and optimize atom economy (e.g., replace stoichiometric reagents with catalytic alternatives) .

- Safety Protocols : Hydrazine handling mandates inert atmospheres (N₂/Ar) and closed systems to prevent exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.